

(S)-(+)-N-3-Benzylnirvanol synthesis and enantiomeric resolution

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An In-depth Technical Guide on the Synthesis and Enantiomeric Resolution of **(S)-(+)-N-3-Benzylnirvanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-N-3-Benzylnirvanol, also known as (+)-N-3-Benzylnirvanol or by its systematic name (5S)-5-Ethyl-5-phenyl-3-(phenylmethyl)-2,4-imidazolidinedione, is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[1][2][3][4][5] The stereochemistry of this molecule is critical, with the (S)-enantiomer being significantly more potent than its (R)-antipode.[1][2] As such, the ability to synthesize and resolve this compound into its enantiomerically pure forms is of great interest for researchers in drug metabolism, drug-drug interaction studies, and as a tool compound in drug discovery. This guide provides a comprehensive overview of the synthetic and resolution methodologies for **(S)-(+)-N-3-Benzylnirvanol**, including detailed experimental protocols and data presentation.

Synthesis of Racemic (±)-N-3-Benzylnirvanol

The synthesis of racemic N-3-Benzylnirvanol is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 5-ethyl-5-phenylhydantoin (Nirvanol), via



a Bucherer-Bergs reaction. The second step is the N-benzylation of the hydantoin ring at the N-3 position.

Step 1: Synthesis of 5-Ethyl-5-phenylhydantoin (Nirvanol)

The Bucherer-Bergs reaction is a classic method for synthesizing hydantoins from a ketone, ammonium carbonate, and an alkali metal cyanide.

Experimental Protocol:

A detailed protocol for the synthesis of 5-ethyl-5-phenyl-hydantoin from propiophenone has been described.[6]

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiophenone (26.8 g, 0.2 mol), ammonium carbonate (80 g, 0.8 mol), and potassium cyanide (28 g, 0.4 mol).
- Add a solvent mixture of 300 ml of ethanol and 300 ml of water.
- Heat the mixture to reflux with constant stirring for 8 hours.
- After the reaction is complete, cool the solution in an ice-salt bath to precipitate the product.
- Filter the resulting solid and wash it with cold water.
- Dry the product to obtain 5-ethyl-5-phenyl-hydantoin.

Parameter	Value	Reference
Starting Material	Propiophenone	[6]
Yield	66%	[6]
Melting Point	202°C	[6]

Step 2: N-Benzylation of 5-Ethyl-5-phenylhydantoin



The benzylation of the Nirvanol precursor at the N-3 position yields the desired racemic product. This is a standard N-alkylation reaction.

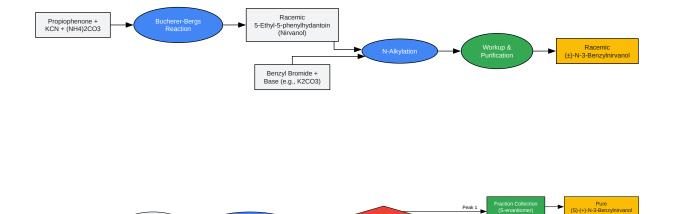
Experimental Protocol:

While a specific protocol for N-3-Benzylnirvanol is not detailed in the provided search results, a general procedure for N-alkylation of hydantoins can be outlined as follows:

- Dissolve 5-ethyl-5-phenylhydantoin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
- Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), to the solution to deprotonate the N-3 position of the hydantoin ring.
- Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield racemic (±)-N-3-Benzylnirvanol.

Synthesis Workflow





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